![molecular formula C11H16N4O B1436750 N'-hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide CAS No. 939999-46-9](/img/structure/B1436750.png)
N'-hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide
Overview
Description
“N’-hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide” is a chemical compound with the molecular weight of 220.27 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “N’-hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide” is1S/C11H16N4O/c12-10(14-16)9-5-4-6-13-11(9)15-7-2-1-3-8-15/h4-6,10H,1-3,7-8,12H2
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“N’-hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide” is a powder at room temperature . More specific physical and chemical properties may need further experimental determination.Scientific Research Applications
Synthesis of Biologically Active Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry due to their presence in various pharmaceuticals. The compound can serve as a key intermediate in synthesizing substituted piperidines, which are often found in drugs targeting central nervous system disorders and cardiovascular diseases .
Development of Anticancer Agents
Recent studies have shown that piperidine derivatives can inhibit the growth of cancer cells. N’-hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide could be used to develop novel anticancer agents, particularly as inhibitors for resistant cancer strains .
Pharmacological Research in Neurodegenerative Diseases
Piperidine structures are common in molecules designed to combat neurodegenerative diseases like Alzheimer’s. This compound could be pivotal in creating new treatments that target neurological pathways associated with cognitive decline .
Anti-Inflammatory and Analgesic Applications
Due to the anti-inflammatory properties of piperidine derivatives, this compound may be researched for its efficacy in reducing inflammation and pain, potentially leading to new analgesic medications .
Antimicrobial and Antiviral Research
The structural motif of piperidine is often explored for its antimicrobial and antiviral properties. N’-hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide could be a candidate for developing drugs against a variety of microbial and viral pathogens .
Mechanism of Action
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals. Piperidine derivatives are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many drugs that contain a piperidine ring are involved in pathways related to the central nervous system .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by storage temperature .
properties
IUPAC Name |
N'-hydroxy-2-piperidin-1-ylpyridine-4-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c12-11(14-16)9-4-5-13-10(8-9)15-6-2-1-3-7-15/h4-5,8,16H,1-3,6-7H2,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSSYHAOBKPIBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=C2)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC=CC(=C2)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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